2-Acetamido-2-desoxy-4,6-O-isopropyliden-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

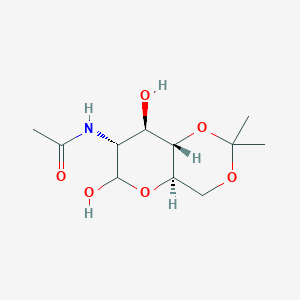

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is an important derivative of D-glucopyranose, modified to include acetamido and isopropylidene groups. Its structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of organic chemistry and glycoscience.

Synthesis Analysis

The synthesis of derivatives of 2-acetamido-2-deoxy-D-glucopyranose, such as 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, utilizes glycosyl donors that favor the formation of specific glycosidic linkages. Methods involve the use of azido glycosyl halides for stereospecific synthesis and efficient strategies for converting D-mannose derivatives into the desired glucopyranose derivatives through various chemical reactions, including azidonitration and displacement reactions (Pavliak & Kováč, 1991).

Molecular Structure Analysis

High-resolution mass spectrometry and crystalline structure analysis have been employed to detail the molecular structure of 2-acetamido-2-deoxy-D-glucopyranose derivatives. These studies reveal the fragmentation pathways and conformational details of these molecules, providing insight into their chemical behavior and reactivity (Dougherty et al., 1973).

Chemical Reactions and Properties

2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose and its derivatives undergo various chemical reactions, including glycosylation, phosphorylation, and nucleophilic displacement reactions. These reactions are critical for extending the molecule's utility in synthesizing complex glycoconjugates and exploring its interactions with biological molecules (Bundle & Jennings, 1974).

Physical Properties Analysis

The physical properties of 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, such as solubility, melting point, and crystal structure, are influenced by its functional groups and stereochemistry. These properties are essential for its application in chemical synthesis and for understanding its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different chemical agents, stability under various conditions, and its role as a precursor in the synthesis of glycosidic bonds, highlight its importance in organic synthesis and medicinal chemistry. The ability to modify its structure and introduce different functional groups makes it a versatile tool for constructing complex molecules.

For further detailed exploration and specific examples of synthesis methods, molecular analyses, and applications of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose, the cited references provide comprehensive insights (Cai, Ling, & Bundle, 2009).

Wissenschaftliche Forschungsanwendungen

Biomedizinische Industrie

Diese Verbindung hat sich als ein zentrales Element in der angesehenen biomedizinischen Industrie herauskristallisiert {svg_1}. Ihre Anwendung erstreckt sich über ein breites Spektrum, insbesondere in der Medikamentenentwicklung gegen diverse Krankheiten {svg_2}.

Pharmazeutische Arzneimittelsynthese

Dieses Produkt ist ein Grundpfeiler in der Synthese und Konzeption von pharmazeutischen Medikamenten {svg_3}. Diese Medikamente werden sorgfältig entwickelt, um bakterielle Infektionen, virale Erkrankungen und Stoffwechselstörungen zu bekämpfen {svg_4}.

Zielgerichtete Bekämpfung von Krankheitserregern

Aufgrund ihrer unvergleichlichen Wirksamkeit bei der gezielten Bekämpfung von Krankheitserregern, wirkt sich ihre Bedeutung auf die Bereiche der biomedizinischen Forschung und bahnbrechender Medikamentenerkundung aus {svg_5}.

Kohlenhydratchemie

Als synthetisches Zwischenprodukt spielt sie eine entscheidende Rolle in der Kohlenhydratchemie {svg_6} {svg_7}. Es kann zur Synthese komplexer Kohlenhydrate und Glykokonjugate verwendet werden.

Monosaccharid-Anwendungen

Auf dem Gebiet der Monosaccharide hat diese Verbindung spezifische Anwendungen {svg_8}. Es kann zur Synthese anderer Monosaccharide oder Disaccharide verwendet werden.

Testen der Alpha-1,6-Fucosylierung von N-Acetylglucosamin

Diese Verbindung kann als Disaccharid zur Untersuchung der Alpha-1,6-Fucosylierung von N-Acetylglucosamin verwendet werden {svg_9}.

Wirkmechanismus

Target of Action

It is known to be a useful synthetic intermediate for carbohydrate chemistry .

Mode of Action

It is known for its intricately designed molecular structure and is pivotal in the biomedical industry, particularly in medication development against diverse ailments .

Biochemical Pathways

It is known to be a useful synthetic intermediate for carbohydrate chemistry , which suggests that it may play a role in the metabolism of carbohydrates.

Pharmacokinetics

It is known to be soluble in dmf, dmso, and meoh , which could potentially influence its bioavailability.

Result of Action

It is known to be a useful synthetic intermediate for carbohydrate chemistry , suggesting that it may play a role in the synthesis of other compounds.

Action Environment

It is known to be stored at 0 to 8 °c , suggesting that temperature could potentially influence its stability.

Eigenschaften

IUPAC Name |

N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSNVBRWHNOPEI-WWGUJXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)